molecular formula C17H27NO3 B6340322 tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate CAS No. 1221346-52-6

tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate

Cat. No.: B6340322
CAS No.: 1221346-52-6
M. Wt: 293.4 g/mol
InChI Key: XACBHBFOMAQHAX-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate (CAS: 1221346-52-6) is a tertiary butyl ester derivative featuring a 4-methoxyphenethylamine substituent and a methyl branch at the β-position of the propanoate backbone. This compound is primarily utilized in pharmaceutical and biochemical research as a building block or intermediate for synthesizing bioactive molecules.

Properties

IUPAC Name

tert-butyl 3-[2-(4-methoxyphenyl)ethylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-13(16(19)21-17(2,3)4)12-18-11-10-14-6-8-15(20-5)9-7-14/h6-9,13,18H,10-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACBHBFOMAQHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC1=CC=C(C=C1)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid, tert-butyl bromoacetate, and 2-methylpropanoic acid.

    Formation of Intermediate: The 4-methoxyphenylacetic acid is first converted to its corresponding ester using tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

    Amidation Reaction: The intermediate ester is then subjected to an amidation reaction with 2-methylpropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of tert-butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanol.

    Substitution: Formation of new amide or urea derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate serves as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and amidases. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets, such as receptors and enzymes, makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional group compatibility make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amino groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxyphenyl group can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, tert-butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate is compared below with structurally related esters and amines.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound (CAS: 1221346-52-6) 4-Methoxyphenethylamino, tert-butyl ester, methyl 293.40 Intermediate for β-agonist analogs; enhanced steric protection for ester stability
tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate Trifluoromethylphenyl, diphenylmethyleneamino 457.49 Higher lipophilicity (CF3 group); used in fluorinated drug candidates
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Ethyl ester, cyano, 4-methoxyphenyl 245.27 Conjugated double bond for polymer synthesis; lower steric hindrance
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate Trifluoromethylbenzyl, free amino group 317.34 Enhanced electronegativity for target binding; potential CNS drug intermediate
tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate Diethylaminopentyl chain, tert-butyl ester 343.53 Increased lipophilicity and membrane permeability; explored in antiviral research

Key Findings from Comparative Analysis

Steric Protection and Stability :
The tert-butyl group in the target compound provides superior steric shielding compared to ethyl esters (e.g., ), reducing hydrolysis rates and enhancing metabolic stability in vivo .

Lipophilicity and Binding Affinity :
Compounds with trifluoromethyl groups () exhibit higher lipophilicity (logP >3.5) than the target compound (logP ~2.8), favoring blood-brain barrier penetration. However, the methoxyphenyl group in the target compound offers balanced hydrophilicity for peripheral receptor targeting .

Amino Group Reactivity: The secondary amine in the target compound contrasts with tertiary amines (e.g., ) or free amino groups (). Secondary amines enable stronger hydrogen bonding in receptor interactions, as seen in β-adrenergic agonist analogs (e.g., ) .

Synthetic Versatility: Unlike rigid acrylates () or diphenylmethyleneamino derivatives (), the target compound’s flexible ethylamino linker allows modular modifications, facilitating SAR studies in drug development .

Research Implications

The comparative data highlight the unique balance of steric protection, hydrophilicity, and synthetic flexibility in this compound. Its structural features position it as a preferred intermediate for developing β-agonist derivatives or kinase inhibitors, where controlled steric effects and amine reactivity are critical . Further studies could explore its pharmacokinetic profile relative to trifluoromethyl or cyano-containing analogs.

Biological Activity

tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate, a compound with a complex structure, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanism of action, research findings, and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15H23NO3C_{15}H_{23}NO_3 with a molecular weight of approximately 273.35 g/mol. The structure includes a tert-butyl group, an amino group linked to a phenyl moiety, and an ester functional group.

The biological activity of this compound is primarily linked to its interaction with specific proteins and enzymes within biological systems. It may act as an inhibitor or modulator of various biochemical pathways:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's disease .
  • Cell Signaling : The compound may influence cell signaling pathways by modulating receptor activity or intracellular signaling cascades.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds. For instance, derivatives containing similar structural motifs have demonstrated significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . While specific data on the this compound is limited, its structural analogs suggest potential efficacy in combating bacterial infections.

Neuroprotective Effects

Research indicates that compounds with similar structures can exhibit neuroprotective effects. For example, some derivatives have been shown to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease pathology . This suggests that this compound may also possess neuroprotective properties.

Case Studies

  • Neuroprotection in Cell Cultures : In vitro studies demonstrated that compounds similar to this compound significantly improved the survival of astrocytes exposed to toxic amyloid-beta aggregates. These findings highlight the potential for developing therapeutic agents targeting neurodegeneration .
  • Antimicrobial Efficacy : A study on related compounds found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against MRSA and C. difficile. This suggests that modifications to the structure could enhance antimicrobial potency .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Pathogen/ConditionMIC/IC50 ValuesReference
Compound AAntimicrobialMRSA4 µg/mL
Compound BNeuroprotectiveAmyloid-beta toxicityIC50 = 15.4 nM
Compound CEnzyme InhibitionAcetylcholinesteraseKi = 0.17 µM

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